molecular formula C18H25NO5 B13746445 Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- CAS No. 23771-18-8

Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)-

Cat. No.: B13746445
CAS No.: 23771-18-8
M. Wt: 335.4 g/mol
InChI Key: DHOWHOSWMZQMPZ-UHFFFAOYSA-N
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Description

Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- is a chemical compound with the molecular formula C18H25NO5 It is known for its unique structure, which includes a cyclohexyl group and a trimethoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclohexylamine. The process can be carried out under mild conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest at the mitosis phase. This disruption of the cell cycle ultimately induces apoptosis in cancer cells. Additionally, the compound can modulate the expression of various proteins involved in cell survival and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)- is unique due to its specific combination of the cyclohexyl group and the trimethoxybenzoyl moiety. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

23771-18-8

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

N-cyclohexyl-3-oxo-3-(3,4,5-trimethoxyphenyl)propanamide

InChI

InChI=1S/C18H25NO5/c1-22-15-9-12(10-16(23-2)18(15)24-3)14(20)11-17(21)19-13-7-5-4-6-8-13/h9-10,13H,4-8,11H2,1-3H3,(H,19,21)

InChI Key

DHOWHOSWMZQMPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)NC2CCCCC2

Origin of Product

United States

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